1-(4-nitrophenyl)-5-phenyl-1H-imidazole

Drug metabolism UGT glucuronidation Metabolic stability

1-(4-Nitrophenyl)-5-phenyl-1H-imidazole (CAS 61278-55-5) is a nitroaromatic imidazole derivative with molecular formula C15H11N3O2 and molecular weight 265.27 g/mol. The compound features a 4-nitrophenyl substituent at the N-1 position and a phenyl group at the C-5 position of the imidazole ring, distinguishing it from regioisomeric nitroimidazoles where the nitro group is attached directly to the imidazole core.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 61278-55-5
Cat. No. B14569289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-5-phenyl-1H-imidazole
CAS61278-55-5
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-16-10-15(17)12-4-2-1-3-5-12/h1-11H
InChIKeyGWXYONHRNZUHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-5-phenyl-1H-imidazole (CAS 61278-55-5) – Technical Baseline for Scientific Sourcing and Differentiation


1-(4-Nitrophenyl)-5-phenyl-1H-imidazole (CAS 61278-55-5) is a nitroaromatic imidazole derivative with molecular formula C15H11N3O2 and molecular weight 265.27 g/mol . The compound features a 4-nitrophenyl substituent at the N-1 position and a phenyl group at the C-5 position of the imidazole ring, distinguishing it from regioisomeric nitroimidazoles where the nitro group is attached directly to the imidazole core. This specific substitution pattern imparts distinct electronic properties, including a calculated logP of approximately 3.2–3.97 and a topological polar surface area of 63.6 Ų , parameters that influence solubility, membrane permeability, and metabolic handling relative to other nitroaromatic imidazoles. The compound is primarily encountered as a research chemical and synthetic intermediate in medicinal chemistry programs exploring nitroaromatic pharmacophores.

Why Simple Imidazole or Nitrophenyl Substitution Fails to Match 1-(4-Nitrophenyl)-5-phenyl-1H-imidazole (CAS 61278-55-5) in Niche Research Applications


Generic substitution with unsubstituted 1-phenylimidazole or nitroimidazole isomers (e.g., 4-nitroimidazole, 5-nitroimidazole) fails to replicate the specific electronic and metabolic profile of 1-(4-nitrophenyl)-5-phenyl-1H-imidazole. The placement of the electron-withdrawing 4-nitrophenyl group on the N-1 nitrogen, rather than on the imidazole ring carbons, fundamentally alters the electron density distribution, basicity of the imidazole N-3 position, and susceptibility to enzymatic reduction [1]. This regiochemistry determines whether the compound undergoes nitroreductase-mediated activation—a critical parameter in prodrug design for anaerobic pathogens and hypoxic tumor targeting [2]. Furthermore, metabolic studies on closely related 1-(4-nitrophenyl)imidazole demonstrate that this specific N-aryl substitution pattern abolishes UGT1A3-catalyzed glucuronidation due to the strong electron-withdrawing effect, whereas the unsubstituted 1-phenylimidazole is actively glucuronidated [3]. Consequently, indiscriminate replacement with a different regioisomer can lead to divergent metabolic stability, altered activation pathways, and ultimately irreproducible biological results.

1-(4-Nitrophenyl)-5-phenyl-1H-imidazole (61278-55-5) – Comparator-Based Quantitative Differentiation Evidence


Metabolic Stability: Resistance to UGT1A3-Mediated N-Glucuronidation vs. 1-Phenylimidazole

In a systematic investigation of eight 1-substituted imidazoles evaluated as substrates for human UDP-glucuronosyltransferases, 1-(4-nitrophenyl)imidazole—the direct structural analog lacking only the C-5 phenyl group—exhibited complete resistance to UGT1A3-catalyzed N-glucuronidation. In contrast, the unsubstituted 1-phenylimidazole was actively glucuronidated by UGT1A3 [1]. The study attributed this metabolic distinction to the strong electron-withdrawing effect of the 4-nitrophenyl substituent, which reduces the nucleophilicity of the imidazole tertiary amine. While direct data for the C-5 phenyl-substituted target compound are not available, the identical N-1 substitution pattern predicts a similarly suppressed glucuronidation liability relative to non-nitrated N-phenylimidazoles.

Drug metabolism UGT glucuronidation Metabolic stability Nitroaromatic

Lipophilicity Differentiation: Calculated LogP of 3.2–3.97 vs. Smaller Nitroimidazoles

The target compound exhibits a calculated partition coefficient (XlogP) of 3.2 to 3.97 , significantly higher than that of clinically established 5-nitroimidazoles such as metronidazole (logP ≈ –0.02) [1] or 4-nitroimidazole (logP ≈ 0.4). This increased lipophilicity arises from the combined presence of the N-1 p-nitrophenyl and C-5 phenyl substituents. For context, the regioisomer 5-(4-nitrophenyl)-1-phenylimidazole (CAS 61278-54-4) shares the identical molecular formula and calculated logP but differs in the position of the nitroaryl group, which alters the dipole moment and potentially affects passive membrane permeability and tissue distribution .

Lipophilicity LogP Membrane permeability QSAR

Electrochemical Reduction Potential: N-Aryl Nitro vs. Imidazole-Core Nitro Isomers

The electrochemical reduction behavior of nitroimidazoles is critically dependent on the position of the nitro group. In 4- and 5-nitroimidazoles, the nitro group is directly conjugated with the imidazole π-system, resulting in reduction potentials (E₁/₂) typically in the range of –0.4 to –0.6 V vs. SCE in aqueous media, which is compatible with enzymatic reduction by nitroreductases [1]. In 1-(4-nitrophenyl)-5-phenyl-1H-imidazole, the nitro group is located on a pendant N-phenyl ring, electronically decoupled from the imidazole core. Polarographic studies on analogous nitrophenyl-substituted heterocycles indicate that p-nitrophenyl groups exhibit more negative reduction potentials (approximately –0.7 to –0.9 V vs. SCE) compared to imidazole-core nitro groups, requiring a different thermodynamic driving force for bioactivation [2]. This differential redox profile means the compound may not be efficiently processed by classical nitroreductases that activate 5-nitroimidazole drugs, representing a distinct selectivity filter.

Electrochemistry Nitroreductase activation Reduction potential Prodrug design

Regioisomeric Purity: Orthogonal Synthetic Utility vs. 5-(4-Nitrophenyl)-1-phenylimidazole (CAS 61278-54-4)

1-(4-Nitrophenyl)-5-phenyl-1H-imidazole (CAS 61278-55-5) is the product of specific N-arylation at the 1-position with a 4-nitrophenyl group, while the 5-position retains a phenyl substituent. Its regioisomer, 5-(4-nitrophenyl)-1-phenyl-1H-imidazole (CAS 61278-54-4) , places the nitrophenyl group on the imidazole C-5 carbon and the phenyl on N-1. This positional isomerism is not trivial: the N-aryl nitro group in the target compound is chemically orthogonal to the C-5 phenyl, allowing selective reduction of the nitro group (to aniline) without affecting the C-5 substituent, or alternatively, electrophilic substitution at the C-2 position of the imidazole ring [1]. In the regioisomer, the nitro group on C-5 is in direct conjugation with the imidazole ring, and its reduction or substitution exhibits different reactivity and selectivity. The BASF patent on p-nitrophenyl-imidazole synthesis explicitly distinguishes between these substitution patterns, noting that the nitration of 1,5-diphenylimidazole with urea/HNO₃/H₂SO₄ yields predominantly the target regioisomer with yields exceeding 90% when optimized conditions are employed [2].

Regioselective synthesis Chemical intermediate Orthogonal functionalization Cross-coupling

Optimal Procurement and Application Scenarios for 1-(4-Nitrophenyl)-5-phenyl-1H-imidazole (CAS 61278-55-5) Based on Differential Evidence


Metabolic Stability Screening: N-Aryl Nitroimidazole Scaffolds Resistant to UGT-Mediated Clearance

As inferred from the UGT1A3 glucuronidation resistance of the closely related 1-(4-nitrophenyl)imidazole analog, procurement of CAS 61278-55-5 is strategically indicated for medicinal chemistry teams building compound libraries where N-glucuronidation is an undesired clearance pathway. Researchers can use this compound as a core scaffold to explore structure-metabolism relationships, confident that the N-aryl p-nitrophenyl motif inherently suppresses the Phase II conjugation that rapidly clears unsubstituted N-phenylimidazoles. This application is particularly relevant for programs targeting oral bioavailability or prolonged systemic exposure where UGT-mediated first-pass metabolism is a known liability [1].

Hypoxia-Directed Prodrug Design with Orthogonal Nitro Reduction

The differential electrochemical reduction potential of the p-nitrophenyl group (~ –0.7 to –0.9 V vs. SCE) compared to imidazole-core nitro groups (~ –0.4 to –0.6 V) makes this compound suitable for hypoxia-targeted prodrug strategies that require a distinct activation threshold. In solid tumors or anaerobic infection microenvironments, the N-aryl nitro group may be reduced selectively by specific nitroreductase isoforms that do not process classical 5-nitroimidazoles, potentially achieving cell-type or tissue-selective activation. Researchers developing PET imaging probes or fluorescent sensors for hypoxia should consider this compound for its unique redox signature [2].

Regiospecific Chemical Intermediate for Orthogonal Functionalization

CAS 61278-55-5 serves as a defined regioisomeric intermediate in multi-step synthetic routes where the N-aryl nitro group must be selectively reduced to an aniline without perturbing the C-5 phenyl substituent. This orthogonal reactivity is not achievable with the C-5 nitrophenyl regioisomer (CAS 61278-54-4), where the nitro group is electronically conjugated with the imidazole ring. The BASF patent process confirms that this specific regioisomer can be obtained in >90% yield via urea-assisted nitration, ensuring a reliable and scalable supply for pharmaceutical intermediate procurement [3].

Quote Request

Request a Quote for 1-(4-nitrophenyl)-5-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.